Microtubule-Stabilizing Activity: TH-237A vs GS-164
The (R/R) stereoisomer of GS-164 was previously characterized as a microtubule-stabilizing agent that stimulates tubulin polymerization with approximately one-tenth the activity of paclitaxel in vitro [1]. In contrast, the meso stereoisomer TH-237A was found to exhibit neuroprotective effects via a mechanism that does not involve microtubule stabilization [2]. This functional divergence—the presence versus absence of microtubule polymerization activity—represents a qualitative, stereochemistry-dependent pharmacologic distinction between two compounds derived from the same chemical scaffold.
| Evidence Dimension | Microtubule polymerization stimulation |
|---|---|
| Target Compound Data | Does not stimulate tubulin polymerization |
| Comparator Or Baseline | (R/R) GS-164 stereoisomer: stimulates tubulin polymerization; GS-164 mixture reported to have ~1/10 activity of paclitaxel |
| Quantified Difference | Qualitative absence of microtubule-stabilizing activity in TH-237A versus positive stimulation in (R/R) GS-164 |
| Conditions | In vitro tubulin polymerization assay; stereoisomer-specific characterization as described in US 20070099971 |
Why This Matters
Stereochemical identity dictates the presence or absence of microtubule-stabilizing activity, a critical determinant for applications where cell cycle arrest and mitotic toxicity must be avoided.
- [1] Shintani Y, Tanaka T, Nozaki Y. GS-164, a small synthetic compound, stimulates tubulin polymerization by a similar mechanism to that of Taxol. Cancer Chemotherapy and Pharmacology. 1997;40(6):513-520. View Source
- [2] Michaelis ML, Georg IG, Himes RH, Audus KL. Neuroprotective agents. US Patent Application 20070099971. Filed November 1, 2006; Published May 3, 2007. View Source
